molecular formula C19H34N2O3 B12638103 N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide

N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide

Cat. No.: B12638103
M. Wt: 338.5 g/mol
InChI Key: QKWSDFBAXDZDAD-UHFFFAOYSA-N
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Description

N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide is a spirocyclic compound featuring a 1-oxa-8-azaspiro[4.5]decane core. This bicyclic system consists of a 4-membered oxetane ring fused to a 5-membered azetidine-like ring via a shared bridgehead atom. Key structural features include:

  • 8-(3-methylbutanoyl) substituent: A branched acyl group (isovaleryl) attached to the nitrogen atom in the 5-membered ring.
  • Pivalamide group: A tert-butyl carboxamide moiety linked via a methylene (-CH2-) group at the 2-position of the spiro system .

The compound’s design integrates bulky substituents, which may enhance metabolic stability or influence binding affinity in pharmacological contexts.

Properties

Molecular Formula

C19H34N2O3

Molecular Weight

338.5 g/mol

IUPAC Name

2,2-dimethyl-N-[[8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl]methyl]propanamide

InChI

InChI=1S/C19H34N2O3/c1-14(2)12-16(22)21-10-8-19(9-11-21)7-6-15(24-19)13-20-17(23)18(3,4)5/h14-15H,6-13H2,1-5H3,(H,20,23)

InChI Key

QKWSDFBAXDZDAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCC2(CCC(O2)CNC(=O)C(C)(C)C)CC1

Origin of Product

United States

Preparation Methods

The synthesis of N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[45]decan-2-yl)methyl)pivalamide typically involves multi-step synthetic routesThe reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been explored for its potential applications in several scientific research areas. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it has shown promise in studies related to enzyme inhibition and receptor binding. In medicine, its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways .

Mechanism of Action

The mechanism of action of N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in modulating G protein-coupled receptor signaling .

Comparison with Similar Compounds

Core Modifications

  • 1-oxa-8-azaspiro[4.5]decane derivatives : The target compound shares its core with several analogs, including sulfonamides (e.g., N-(cyclohexylcarbamoyl)-1-oxa-8-azaspiro[4.5]decane-8-sulfonamide) and carboxamides (e.g., 1-oxa-8-azaspiro[4.5]decane-8-carboxamide derivatives) .
  • Diazaspiro[4.5]decane derivatives : Compounds like 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (compound 13) replace the oxygen atom in the 4-membered ring with a nitrogen, altering electronic properties and hydrogen-bonding capacity .

Substituent Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide 8-(3-methylbutanoyl), 2-(pivalamide-methyl) C20H34N2O4 ~366.5 Bulky acyl and pivalamide groups; potential metabolic stability
8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (compound 13) 8-phenyl, 3-(piperazinylpropyl) C23H28N4O2 ~400.5 Piperazine moiety for enhanced solubility; dual diaza core
N-(cyclohexylcarbamoyl)-1-oxa-8-azaspiro[4.5]decane-8-sulfonamide 8-sulfonamide, cyclohexylcarbamoyl C15H27N3O4S 345.5 Sulfonamide group for hydrogen bonding; cyclohexyl substituent for lipophilicity
2-chloro-N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide 2-chloroacetamide, 8-methyl C10H13ClN2O3 ~244.7 Electrophilic chloroacetamide; potential alkylating agent
N-[7-methoxy-4-(4-morpholinyl)thiazolo[5,4-c]pyridin-2-yl]carboxamide Morpholine-thiazolo-pyridine hybrid C20H27N5O4S 433.5 Heteroaromatic hybrid for kinase inhibition; morpholine for solubility

Functional Group Impact

  • Pivalamide vs. Sulfonamide : The target’s pivalamide group (tert-butyl carboxamide) offers steric bulk and resistance to enzymatic hydrolysis compared to sulfonamides, which prioritize hydrogen-bonding interactions .
  • Acyl vs. Piperazine: The 3-methylbutanoyl group in the target may enhance lipophilicity, while piperazine-containing analogs (e.g., compound 13) improve aqueous solubility and CNS penetration .

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